Molybdenum(v) isopropoxide
Description
Significance and Role in Organometallic Chemistry and Inorganic Synthesis
The importance of Molybdenum (V) isopropoxide in organometallic chemistry and inorganic synthesis is multifaceted. It serves as a critical single-source precursor for creating molybdenum-containing oxide materials. This allows researchers to exert significant control over the stoichiometry, morphology, and crystalline structure of the final products.
Key roles of Molybdenum (V) isopropoxide include:
Precursor for Catalysts: The compound is instrumental in developing molybdenum-based catalysts. These catalysts are investigated for various significant industrial reactions, including olefin metathesis, a fundamental process in polymer production, and the selective oxidation of hydrocarbons like isobutane (B21531). fishersci.comsmolecule.comfishersci.com For instance, it has been used to prepare novel molybdenum-vanadium-antimony oxide (MoVSbO) catalysts. chemdad.comfishersci.comchemicalbook.comchemicalbook.comcymitquimica.com
Thin Film Deposition: It is a valuable precursor for depositing molybdenum oxide (MoO₃) thin films via methods like Chemical Vapor Deposition (CVD). smolecule.com These thin films have promising applications in electronic devices such as transistors and sensors due to their electrical and optical properties. smolecule.com
Nanomaterials Synthesis: The compound is utilized in the fabrication of nanomaterials. A notable example is its use in producing molybdenum oxide nanofibers through electrospinning techniques, highlighting its versatility in creating diverse material morphologies. chemdad.comfishersci.comchemicalbook.comchemicalbook.comcymitquimica.com
Sol-Gel Processes: Molybdenum (V) isopropoxide is a key reagent in sol-gel chemistry. fishersci.comvwr.com This method provides a low-temperature route to produce homogeneous and high-purity materials, including mixed-metal oxides, which are often difficult to synthesize via traditional high-temperature solid-state reactions. utb.cz
Synthetic Intermediate: In synthetic inorganic chemistry, it serves as a versatile intermediate. Through ligand exchange reactions, it enables the synthesis of other molybdenum compounds with specific, tailored properties for various applications.
Historical Context of Molybdenum Alkoxides in Chemical Research
The development of Molybdenum (V) isopropoxide is rooted in the broader history of transition metal alkoxide chemistry, which gained significant traction in the mid-20th century. Early research in this field focused on alkoxides of metals like titanium and aluminum, demonstrating their potential as single-source precursors for metal oxide materials.
This foundational work paved the way for scientists to explore molybdenum alkoxides, driven by the recognition of the unique catalytic properties of molybdenum-containing materials. The intensification of research into molybdenum alkoxide chemistry led to systematic investigations into the reactivity of molybdenum halides, such as molybdenum pentachloride, with alcohols and alkoxide reagents. Early synthetic methods for Molybdenum (V) isopropoxide involved the controlled reaction of molybdenum pentachloride with isopropanol (B130326) or a corresponding isopropoxide salt under strictly anhydrous conditions. smolecule.com The rise of sol-gel chemistry further underscored the importance of molybdenum alkoxides, as they offered superior control over reaction conditions and product homogeneity compared to conventional ceramic synthesis methods. This shift enabled the creation of new classes of materials, including complex mixed-metal oxides and nanostructured materials.
Scope of Academic Investigation of Molybdenum (V) Isopropoxide
Academic and industrial research continues to explore the potential of Molybdenum (V) isopropoxide across several domains. The compound's chemical reactivity, particularly its hydrolysis and ligand exchange reactions, is a subject of ongoing study. In the presence of water, it hydrolyzes to form molybdenum oxides and isopropanol, while it can react with other alcohols to form different molybdenum alkoxides.
Current areas of academic investigation include:
Catalysis: Research focuses on its role as a precursor for catalysts in selective oxidation and olefin metathesis. smolecule.comresearchgate.net Studies have explored its use in preparing highly dispersed molybdenum-based catalysts on supports like SBA-15 for the epoxidation of various alkenes. researchgate.net
Materials Science: A primary application is in the deposition of molybdenum oxide thin films using techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). smolecule.comresearchgate.net These films are crucial for electronic and optoelectronic devices. smolecule.comamericanelements.com
Nanotechnology: The compound is used as a precursor to synthesize one-dimensional nanostructures, such as molybdenum oxide nanofibers, via electrospinning. chemdad.comfishersci.comchemicalbook.comchemicalbook.comcymitquimica.com
Sol-Gel Synthesis: It is employed in the sol-gel synthesis of monolithic molybdenum oxide aerogels and xerogels. dtic.mil Research in this area has focused on controlling the chemical reactions to suppress the formation of certain bonds and produce stable, polymeric sols that lead to materials with low density and high surface area. dtic.mil
Heterometallic Structures: Investigations have shown that Molybdenum (V) isopropoxide can participate in complex multinuclear assembly reactions with other metal alkoxides, such as titanium isopropoxide, to yield mixed-metal oxide phases.
Data Tables
Table 1: Chemical and Physical Properties of Molybdenum (V) Isopropoxide
| Property | Value |
| IUPAC Name | molybdenum;propan-2-olate nih.govthermofisher.com |
| Synonyms | Pentaisopropoxymolybdenum(V) fishersci.com |
| CAS Number | 209733-38-0 fishersci.comvwr.comnih.govmendelchemicals.com |
| Molecular Formula | C₁₅H₃₅MoO₅ fishersci.comvwr.comnih.gov |
| Molecular Weight | 391.39 g/mol fishersci.comsmolecule.comvwr.com |
| Appearance | Colorless to light yellow liquid; Black to Yellow Powder fishersci.com |
| Solubility | Soluble in hydrocarbons; reacts with alcohols, ketones, and esters. Reacts exothermally with water. fishersci.comchemdad.comchemicalbook.com |
Table 2: Summary of Research Applications for Molybdenum (V) Isopropoxide
| Application Area | Description |
| Catalysis | Precursor for catalysts in selective oxidation (e.g., isobutane oxidation) and olefin metathesis. fishersci.comsmolecule.comfishersci.com |
| Materials Science | Used in sol-gel processes and for depositing thin films of molybdenum oxide (MoO₃) via CVD for electronics and sensors. fishersci.comsmolecule.com |
| Nanotechnology | Employed to create molybdenum oxide nanofibers through electrospinning techniques. chemdad.comfishersci.com |
| Inorganic Synthesis | Serves as a versatile starting material for producing other specialized molybdenum compounds through ligand exchange. |
Properties
CAS No. |
209733-38-0 |
|---|---|
Molecular Formula |
C15H40MoO5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
molybdenum;pentakis(propan-2-ol) |
InChI |
InChI=1S/5C3H8O.Mo/c5*1-3(2)4;/h5*3-4H,1-2H3; |
InChI Key |
ONSYLMLJEKUHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo].[Mo] |
Origin of Product |
United States |
Mechanistic Insights into Reactions Involving Molybdenum V Isopropoxide
Reaction Pathways in Sol-Gel Processes
The sol-gel process utilizing molybdenum (V) isopropoxide is a method for producing molybdenum oxide materials. The process hinges on two fundamental reaction types: hydrolysis and condensation. These reactions convert the molecular precursor into a three-dimensional solid network.
The synthesis of a molybdenum oxide network via the sol-gel method begins with the hydrolysis of the molybdenum (V) isopropoxide precursor. researchgate.net This reaction is initiated by the addition of water, often in a solvent like isopropanol (B130326) or acetonitrile (B52724). The hydrolysis reaction is a nucleophilic substitution where the oxygen atom of a water molecule attacks the electrophilic molybdenum center. This results in the replacement of one or more isopropoxide ligands (⁻OⁱPr) with hydroxyl groups (⁻OH) and the liberation of isopropanol (ⁱPrOH). helsinki.fitue.nl
The general hydrolysis step can be represented as: Mo(OⁱPr)₅ + xH₂O → Mo(OⁱPr)₅₋ₓ(OH)ₓ + x(ⁱPrOH)
Following hydrolysis, the resulting molybdenum hydroxide (B78521) or partially hydrolyzed species undergo condensation reactions. researchgate.netgoogle.com In these reactions, adjacent molecules are linked together, forming Mo-O-Mo bridges (oxolation) or Mo-OH-Mo bridges (olation), which progressively build the inorganic polymer network that constitutes the gel. google.com Water or isopropanol is eliminated during this step.
The condensation process can be summarized as: 2Mo(OⁱPr)₅₋ₓ(OH)ₓ → (OH)ₓ₋₁(OⁱPr)₅₋ₓMo-O-Mo(OⁱPr)₅₋ₓ(OH)ₓ₋₁ + H₂O
The reactivity of molybdenum alkoxides is typically very high, and in standard solvents like isopropanol, the hydrolysis and condensation reactions can proceed very rapidly, often leading to uncontrolled precipitation rather than the formation of a homogeneous, monolithic gel network. aip.org
To control the rapid reaction kinetics and prevent immediate precipitation, a ligand exchange strategy is often employed. aip.org This involves replacing the original isopropoxide ligands on the molybdenum precursor with a more strongly coordinating ligand before the addition of water. Acetonitrile (CH₃CN) is an effective solvent and ligand for this purpose. aip.org
The isopropoxide ligand binds to the molybdenum atom through its oxygen, forming a bond that is readily cleaved upon hydrolysis, which can lead to the formation of terminal molybdenum-oxygen double bonds (Mo=O). aip.org This process favors precipitation over the formation of a three-dimensional network. Acetonitrile, being a much stronger ligand, binds to the molybdenum center through the lone pair of electrons on its nitrogen atom. aip.org This exchange replaces the weaker isopropoxide ligands, and the resulting complex is more resistant to rapid, uncontrolled hydrolysis. aip.org The primary motivation for this solvent replacement and ligand exchange is to suppress the formation of Mo=O bonds, thereby facilitating the gradual development of a Mo-O-Mo network essential for gelation. aip.org
Infrared spectroscopy studies have confirmed the change in bonding during this process. Upon addition of acetonitrile, an absorption peak corresponding to Mo-O-Mo bridges becomes apparent, indicating the initial stages of network formation even before hydrolysis is fully initiated by water addition. aip.org This controlled pathway allows for the synthesis of monolithic molybdenum oxide xerogels and aerogels with specific properties. aip.org
Table 1: Physical Properties of Molybdenum Oxide Gels Synthesized via Ligand Exchange
| Material Type | Density (g/cm³) | Surface Area (m²/g) | Porosity (%) |
|---|---|---|---|
| Aerogel | 0.15 - 0.30 | 150 - 180 | > 90% |
| Xerogel | Higher than Aerogel | Lower than Aerogel | Variable |
Data derived from research on sol-gel synthesis using acetonitrile for ligand exchange. aip.org
Surface Chemistry in Thin Film Deposition (Atomic Layer Deposition, ALD)
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. The use of metal alkoxides like molybdenum (V) isopropoxide as precursors is common in ALD. aip.orgazonano.com
In a typical ALD process for depositing molybdenum oxide, the cycle begins with the introduction of molybdenum (V) isopropoxide vapor into the reactor chamber, where it interacts with a substrate, such as alumina (B75360) (Al₂O₃). aip.org Alumina surfaces are typically terminated with hydroxyl (–OH) groups, which serve as the primary reactive sites. aip.orgharvard.edu
The adsorption mechanism is a ligand exchange reaction where the molybdenum precursor molecule reacts with the surface hydroxyl groups. aip.orgnih.gov It is plausible that a single molybdenum (V) isopropoxide molecule reacts with one or more surface –OH groups, forming a stable bond between the molybdenum atom and a surface oxygen atom (Al-O-Mo). aip.orgvtt.fi This reaction releases one or more isopropoxide ligands as isopropanol vapor. aip.org
The reaction can be generalized as: Surface-OH + Mo(OⁱPr)₅(g) → Surface-O-Mo(OⁱPr)₄ + ⁱPrOH(g)
This chemisorption step is self-limiting; once all the available surface hydroxyl sites have reacted, the reaction stops, leaving the surface terminated with a monolayer of the molybdenum precursor fragments. aip.orgwikipedia.org
Following the precursor pulse and a purge step to remove any unreacted molecules and byproducts, a second precursor, typically water (H₂O) vapor, is introduced into the reactor. aip.org The water molecules react with the remaining isopropoxide ligands on the newly formed surface. aip.org
This second half-reaction regenerates the hydroxyl-terminated surface, this time on the molybdenum oxide layer, while releasing the remaining isopropoxide ligands as isopropanol. aip.org Quartz crystal microbalance (QCM) studies have observed a decrease in mass during the water pulse, which is consistent with the replacement of the bulky isopropoxide groups (molar mass ~59 g/mol ) with much lighter hydroxyl groups (molar mass ~17 g/mol ). aip.org
The surface reaction is: Surface-Mo(OⁱPr)₄ + 4H₂O(g) → Surface-Mo(OH)₄ + 4ⁱPrOH(g)
After another purge step, the surface is ready for the next molybdenum (V) isopropoxide pulse. This A-B cycle is repeated to build the molybdenum oxide film layer by layer.
The growth of the film during ALD is highly dependent on reactor conditions such as temperature. For molybdenum (V) isopropoxide, studies have shown that the reactor temperature directly influences the extent of precursor adsorption. aip.org As the temperature increases, the mass gain associated with the precursor pulse also increases, indicating a greater consumption of the precursor and more efficient surface reactions. aip.org
However, despite this temperature dependence, research has found that molybdenum (V) isopropoxide exhibits very slow growth rates for molybdenum oxide films. aip.orgaip.org Experiments using it as a precursor with water as the co-reactant on an alumina surface yielded a negligible growth rate of only 0.01 Å per cycle. aip.org This suggests that while the surface reactions occur, they may be kinetically hindered or that the precursor has low reactivity under typical ALD conditions, making it less than ideal for practical ALD applications compared to other molybdenum precursors. aip.orgaip.org
Table 2: Effect of Reactor Temperature on Molybdenum (V) Isopropoxide Adsorption
| Reactor Temperature (°C) | Mass Gain per Pulse (ng/cm²) |
|---|---|
| 70 | ~10 |
| 150 | ~20 |
Data from QCM studies showing increased precursor consumption at higher temperatures. aip.org
Catalytic Reaction Mechanisms Initiated by Molybdenum (V) Isopropoxide Derivatives
The catalytic activity of molybdenum (V) isopropoxide is often realized through its derivatives, which are formed in situ or intentionally synthesized. These derivatives are central to a variety of catalytic transformations, most notably in olefin metathesis and oxidation reactions.
The generation of catalytically active sites from molybdenum (V) isopropoxide precursors is a multi-step process that is highly dependent on the reaction conditions and the support material used. acs.org In the context of olefin metathesis, a widely accepted mechanism involves the transformation of a molybdenum oxide precursor into a highly active Mo(VI)-alkylidene species. acs.org This transformation is not a simple one-step process but rather a sequence of events requiring multiple functionalities of the catalyst. acs.org
The process is initiated by the protonation of an olefin, such as propene, on a Brønsted acid site on the catalyst surface, leading to the formation of a surface Mo(VI)-isopropoxide species. acs.org The redox capability of molybdenum then comes into play, as the isopropoxide is oxidized to acetone (B3395972) while the molybdenum center is reduced, typically from Mo(VI) to Mo(IV). acs.orgresearchgate.net The desorption of acetone leaves a vacant coordination site on the now "naked" Mo(IV) center. acs.orgresearchgate.net The catalytic cycle is completed by the oxidative addition of another olefin molecule to this reduced molybdenum site, which regenerates a Mo(VI) species, this time as a reactive alkylidene. acs.orgresearchgate.net
It is important to note that only a small fraction of the total molybdenum atoms on a catalyst surface, often around 1-1.5%, are successfully converted into these active carbene sites. acs.orgmpg.de The majority of molybdenum sites may remain inactive or become blocked during the reaction. researchgate.net The specific structure of the active site precursor is thought to be an isolated, distorted molybdenum dioxo species in close proximity to silanol (B1196071) groups when supported on silica (B1680970). mpg.deresearchgate.net The nature of the support material, such as alumina or silica, significantly influences the acidity and redox properties of the molybdenum species, thereby affecting the efficiency of active site formation. osti.govrsc.org For instance, molybdenum supported on alumina can exhibit different acidity compared to silica-supported catalysts, which in turn impacts the initial protonation step. osti.gov
The catalytic cycle of reactions involving molybdenum (V) isopropoxide derivatives is characterized by the formation of several key intermediates. In olefin metathesis, after the formation of the initial Mo-alkylidene active site, the reaction proceeds via a well-established Chauvin mechanism. This involves the cycloaddition of an olefin to the metal carbene to form a metallacyclobutane intermediate. researchgate.netethz.ch
This four-membered ring intermediate is a critical juncture in the catalytic cycle. It can undergo a retro-cycloaddition reaction in two ways: either reverting to the original reactants or proceeding to form a new olefin and a new metal carbene, thus propagating the metathesis reaction. researchgate.net The geometry of this molybdacyclobutane intermediate is crucial; theoretical studies suggest that a trigonal bipyramidal geometry is part of the productive catalytic cycle, while a square pyramidal geometry represents an off-cycle, less active state. ethz.ch
In addition to the metallacyclobutane, other species can be considered intermediates in the broader sense of the catalyst's life cycle. For example, the surface isopropoxide species formed during the activation phase is a crucial precursor to the active site. acs.orgresearchgate.net Similarly, in oxidation catalysis, molybdenum-peroxo complexes can be key intermediates, responsible for the transfer of an oxygen atom to the substrate. nih.gov The stability and reactivity of these various intermediates are influenced by factors such as the ligands on the molybdenum center and the nature of the support material. researchgate.netnih.gov
Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the energetics and mechanisms of reactions catalyzed by molybdenum isopropoxide derivatives. researchgate.netijcce.ac.ir These computational approaches allow for the detailed examination of reaction pathways that are often difficult to probe experimentally.
One area of focus has been the initial activation of the catalyst, particularly the protonation of olefins to form isopropoxide species. ijcce.ac.ir DFT calculations have been used to assess the thermodynamics of propene protonation on hydroxylated Mo(VI) metathesis catalysts. ijcce.ac.ir These studies have shown that the formation of an isopropoxide is energetically more favorable than the formation of a propoxide bonded through the primary carbon atom. ijcce.ac.ir This theoretical finding supports the proposed mechanism where the secondary carbocation formed during protonation leads to the isopropoxide intermediate.
Furthermore, theoretical models have been employed to investigate the structure and stability of various molybdenum oxide species on silica and alumina supports. researchgate.netacs.org These studies help to identify the most likely precursor species for the active sites. For instance, calculations have shown that while various geometries of monomeric Mo-methylidene centers can exist on a γ-alumina surface, only a small fraction of these are catalytically active at room temperature due to the high stability of the resulting molybdacyclobutane intermediates, which can act as a thermodynamic sink. researchgate.net
DFT has also been used to explore the electronic structure of the active centers and the influence of the support on their reactivity. researchgate.net These theoretical investigations have been instrumental in corroborating and explaining experimental observations, such as the importance of Brønsted acidity for catalyst activation and the role of the support in tuning the catalytic activity. acs.orgosti.gov
Applications of Molybdenum V Isopropoxide As a Precursor in Materials Science
Molybdenum Oxide Materials Synthesis
The synthesis of molybdenum oxide materials from molybdenum (V) isopropoxide is a significant area of research, primarily leveraging sol-gel and electrospinning techniques to produce materials with tailored properties for various applications.
Molybdenum (V) isopropoxide is a versatile precursor for the sol-gel synthesis of monolithic molybdenum oxide aerogels and xerogels. The sol-gel process involves the hydrolysis and condensation of the alkoxide precursor to form a three-dimensional network. A critical aspect of this synthesis is the suppression of molybdenum-oxo (Mo=O) bond formation to encourage the development of a stable polymeric network. This is often achieved through a ligand exchange process where a stronger ligand, such as acetonitrile (B52724), replaces the isopropoxide ligands.
In a typical synthesis, molybdenum (V) isopropoxide, often in conjunction with other precursors like molybdenum trichloride (B1173362) isopropoxide, is dissolved in a solvent like isopropanol (B130326). The solvent is then replaced with acetonitrile through vacuum evaporation. The addition of water and an acid catalyst, such as nitric acid, initiates the hydrolysis and condensation reactions, leading to the formation of a gel. The subsequent drying of this gel under supercritical conditions yields a low-density aerogel, while conventional evaporation results in a denser xerogel. The as-prepared materials are typically amorphous and hydrated, but can be crystallized to orthorhombic α-MoO₃ upon heat treatment.
| Property | Molybdenum Oxide Aerogel | Molybdenum Oxide Xerogel |
| Precursor(s) | Molybdenum (V) isopropoxide, Molybdenum trichloride isopropoxide | Molybdenum (V) isopropoxide, Molybdenum trichloride isopropoxide |
| Solvent System | Isopropanol, Acetonitrile | Isopropanol, Acetonitrile |
| Drying Method | Supercritical Drying | Conventional Evaporation |
| Density | 0.15 - 0.30 g/cm³ | Higher than aerogel |
| Surface Area | 150 - 180 m²/g | Lower than aerogel |
| As-prepared Phase | Amorphous, Hydrated | Amorphous, Hydrated |
| Crystallized Phase (at 400°C) | Orthorhombic MoO₃ | Orthorhombic MoO₃ |
Molybdenum (V) isopropoxide is utilized as a precursor in the fabrication of molybdenum oxide nanofibers through the electrospinning technique. This method combines a sol-gel process with electrostatic spinning to produce continuous fibers with diameters in the nanometer range.
The process begins with the preparation of a precursor solution by mixing molybdenum (V) isopropoxide with a polymer, such as Poly(ethylene oxide) (PEO), in a suitable solvent like ethanol (B145695). This mixture forms a viscous sol-gel solution that is then loaded into a syringe for electrospinning. A high voltage is applied to the solution, causing a jet of the polymer-precursor mixture to be ejected. The solvent evaporates rapidly, and the charged jet is stretched and solidified into composite nanofibers on a collector. Subsequent calcination of these composite fibers at elevated temperatures removes the polymer component, leading to the formation of pure molybdenum oxide nanofibers. The morphology and crystal structure of the final product can be controlled by adjusting the electrospinning parameters and calcination conditions.
| Parameter | Description |
| Molybdenum Precursor | Molybdenum (V) isopropoxide |
| Polymer | Poly(ethylene oxide) (PEO) |
| Solvent | Ethanol |
| Fabrication Technique | Electrospinning |
| Intermediate Product | Molybdenum oxide/PEO composite nanofibers |
| Final Product | Molybdenum oxide nanofibers |
| Post-processing | Calcination |
The controlled deposition of crystalline molybdenum oxide thin films is crucial for applications in electronics and catalysis. Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are common techniques for producing high-quality thin films. While various molybdenum precursors are used for CVD, such as molybdenum hexacarbonyl and molybdenum dioxide acetylacetonate, detailed research specifically documenting the use of Molybdenum (V) isopropoxide for the controlled deposition of crystalline molybdenum oxide thin films is not extensively available in the reviewed scientific literature. The principle of MOCVD involves the transport of a volatile metal-organic precursor in the vapor phase to a heated substrate, where it decomposes and reacts to form a thin film. The crystallinity and phase of the deposited molybdenum oxide can be controlled by parameters such as substrate temperature, precursor flow rate, and the presence of an oxidizing agent.
Composite and Hybrid Material Fabrication
Molybdenum (V) isopropoxide's potential as a precursor extends to the fabrication of composite and hybrid materials, where molybdenum oxide is integrated with other inorganic or carbon-based materials to achieve enhanced properties.
The synthesis of molybdenum silicate (B1173343) microspheres has been explored for applications in catalysis. However, research in this area has predominantly focused on the use of other molybdenum precursors. Studies have shown the successful synthesis of homogeneous molybdenum silicate microspheres via a non-aqueous condensation of a hybrid molybdenum biphenyldicarboxylate-based precursor solution with an aminosilane. These resulting materials, after calcination, are amorphous and porous with highly dispersed molybdate (B1676688) species within the silicate matrix. While the use of molybdenum alkoxides in the synthesis of silicate materials is a known approach, specific research detailing the use of Molybdenum (V) isopropoxide for the fabrication of molybdenum silicate microspheres is not prominently featured in the available literature.
Graphite-molybdenum-titanium composites are of interest for applications requiring high thermal and electrical conductivity combined with good mechanical properties. The fabrication of such composites is typically achieved through powder metallurgy routes, involving the high-temperature sintering of graphite (B72142), molybdenum, and titanium powders. Another approach that has been investigated is colloidal synthesis followed by spark plasma sintering.
A sol-gel approach for the simultaneous synthesis of molybdenum and titanium carbides has been reported, utilizing ammonium (B1175870) heptamolybdate and a titanium alkoxide (titanium butoxide) as precursors. This method, however, does not involve the direct use of Molybdenum (V) isopropoxide or the incorporation of graphite in the initial synthesis stage. The current body of scientific literature does not provide significant evidence for the application of Molybdenum (V) isopropoxide as a precursor in the fabrication of graphite-molybdenum-titanium composites.
Integration in Perovskite Solar Cell Architectures (e.g., interfacial engineering)
Molybdenum (V) isopropoxide is a valuable precursor for creating molybdenum oxide (MoOx) thin films, which act as efficient hole transport and interfacial layers in perovskite solar cells (PSCs). researchgate.netnanoge.orghelmholtz-berlin.de The integration of MoOx layers is a key strategy in interfacial engineering, aimed at enhancing the performance and stability of these solar cells. researchgate.netnanoge.org
The use of Molybdenum (V) isopropoxide offers a solution-based approach to deposit MoOx layers, which can be more cost-effective and versatile than vacuum-based techniques. rsc.org In a typical process, a solution of Molybdenum (V) isopropoxide is spin-coated onto the desired substrate within the solar cell architecture. Subsequent low-temperature annealing converts the precursor into a thin, uniform film of molybdenum oxide.
While much of the research focuses on the final molybdenum oxide layer, the choice of precursor is critical. Molybdenum (V) isopropoxide allows for the formation of amorphous, smooth, and dense MoOx films at temperatures compatible with flexible substrates. rsc.org A key publication in this area, titled "Versatile Molybdenum Isopropoxide for Efficient Mesoporous Perovskite Solar Cells: Simultaneously Optimized Morphology and Interfacial Engineering," highlights the importance of this precursor in controlling the morphology and interfacial properties of PSCs, leading to enhanced efficiency. researchgate.net
| Parameter | Without MoOx Interlayer | With MoOx Interlayer |
| Power Conversion Efficiency (PCE) | Lower | Higher researchgate.net |
| Open-Circuit Voltage (Voc) | Lower | Higher |
| Fill Factor (FF) | Lower | Higher helmholtz-berlin.de |
| Charge Recombination | Higher | Lower researchgate.net |
| Stability | Lower | Higher nanoge.org |
Catalytic Efficacy and Fundamental Studies of Molybdenum V Isopropoxide Derived Catalysts
Selective Oxidation Reactions
Beyond olefin epoxidation, catalysts derived from Molybdenum (V) isopropoxide are also effective in other selective oxidation reactions, which are crucial for the production of valuable chemicals.
Molybdenum (V) isopropoxide is identified as a catalyst for the selective oxidation of isobutane (B21531). midlandsci.com This reaction is of industrial interest as it can lead to the formation of valuable products such as isobutene, methacrolein (B123484), and methacrylic acid. Research into V-Mo-O mixed metal oxides has shown that the composition of the catalyst plays a significant role in its activity and selectivity. researchgate.net Systems with low vanadium content tend to exhibit lower activity but higher selectivity towards isobutene, while those with high vanadium content show higher activity but with increased production of carbon oxides. researchgate.net For Mo-V-O catalysts prepared by a hydrothermal method, a MoV₀.₃ composition showed a 10.7% selectivity to methacrolein and a 15.3% selectivity to methacrylic acid at an isobutane conversion of 10.4% at 380°C. researchgate.net The performance of these catalysts is influenced by reaction conditions such as temperature, contact time, and the molar ratio of isobutane to oxygen. researchgate.net
Table 3: Selective Oxidation of Isobutane with Mo-V-O Catalysts
| Catalyst Composition | Temperature (°C) | Isobutane Conversion (%) | Selectivity to Methacrolein (%) | Selectivity to Methacrylic Acid (%) | Reference |
|---|
The selective oxidation of aniline (B41778) to nitrosobenzene (B162901) is another important transformation where molybdenum-based catalysts have shown efficacy. mpg.de Tungsten- and molybdenum-based heteropolyoxometalates are recognized as promising catalysts for the selective oxygenation of aromatic amines. scielo.br Using aqueous hydrogen peroxide as the oxidant, various heteropolyoxometalates can catalyze the conversion of aniline to nitrosobenzene and nitrobenzene. scielo.br The product distribution is dependent on the specific catalyst and reaction conditions employed. For instance, Na₃PW₉Mo₃O₄₀ has demonstrated high reactivity in this oxidation system. scielo.br In multiphasic systems employing hydrogen peroxide and a heteropolyacid catalyst, aniline can be selectively oxidized to nitrosobenzene with high selectivity. scispace.com For example, at 20°C, one system showed 100% selectivity for nitrosobenzene with 76% conversion after 60 minutes. scispace.com
Table 4: Molybdenum-Catalyzed Oxidation of Aniline
| Catalyst | Oxidant | Temperature (°C) | Aniline Conversion (%) | Selectivity to Nitrosobenzene (%) | Reference |
|---|---|---|---|---|---|
| M₁₁PVFe (HPA) | H₂O₂ | 20 | 76 | 100 | scispace.com |
Spectroscopic and Computational Characterization of Molybdenum V Isopropoxide and Derived Materials
Spectroscopic Probes of Molybdenum (V) Isopropoxide Structure and Reactivity
Spectroscopy offers a powerful lens through which the nuanced structural and reactive properties of Molybdenum (V) isopropoxide can be examined. Techniques such as infrared, UV-Vis, EPR, and NMR spectroscopy provide detailed insights into ligand coordination, electronic transitions, and the paramagnetic nature of the Mo(V) center.
Infrared (IR) Spectroscopy for Ligand Analysis and Bond Formations
Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of molecules, offering valuable information on the bonding within Molybdenum (V) isopropoxide and its derivatives. Analysis of the IR spectrum allows for the identification of characteristic vibrations associated with the isopropoxide ligands and the crucial molybdenum-oxygen bonds.
The region between 750 and 1000 cm⁻¹ is particularly important for identifying metal-oxygen bonding. researchgate.net Specific vibrational modes that can be identified include:
Mo=O and Mo-O stretching: These vibrations are indicative of the types of molybdenum-oxygen bonds present in the molecule and its subsequent reaction products. researchgate.net
Mo-O-Mo bending and stretching: In materials derived from the isopropoxide precursor, the formation of polymeric or oxide structures can be confirmed by the appearance of bands corresponding to Mo-O-Mo linkages. researchgate.net
By comparing the spectra of the precursor with those of the resulting materials, IR spectroscopy facilitates the analysis of ligand exchange reactions and the formation of new bonds during material synthesis. For instance, in various molybdenum complexes, IR spectra have been used to confirm the coordination of ligands to the molybdenum center. ias.ac.in
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| Mo-O Stretch | 964 | Indicates the presence of single bonds between molybdenum and oxygen. researchgate.net |
| Mo-O-Mo Stretch | 866 | Suggests the formation of bridged oxygen structures in polymeric materials. researchgate.net |
| Mo-O-Mo Bend | 783 | Confirms the presence of polymeric or extended oxide networks. researchgate.net |
| O-Mo-O Mode | 526 | Relates to bending vibrations within the molybdenum-oxygen coordination sphere. researchgate.net |
UV-Vis Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For Molybdenum (V) isopropoxide, this technique provides critical insights into its electronic structure, particularly the transitions involving the d-electrons of the molybdenum center.
Molecules absorb light when the energy of the photon matches the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org In transition metal complexes like Molybdenum (V) isopropoxide, several types of electronic transitions can occur:
d-d transitions: These involve the excitation of an electron from one d-orbital to another.
Ligand-to-Metal Charge-Transfer (LMCT) transitions: An electron is excited from a ligand-based orbital to a metal-based orbital. In studies of other Molybdenum (V) species, bands around 320-350 nm have been assigned to LMCT transitions. ias.ac.in
π → π* transitions: For molecules containing π bonds, electrons can be promoted from a π bonding orbital to a π anti-bonding orbital. uzh.chlibretexts.org
n → π* transitions: Electrons from non-bonding orbitals (lone pairs) can be excited to a π anti-bonding orbital. uzh.chlibretexts.org
The absorption spectrum of a compound, which plots absorbance against wavelength, reveals the specific energies at which these transitions occur, thereby mapping out the electronic energy levels of the molecule. uzh.ch For example, studies on related Molybdenum (V) complexes have identified characteristic absorption bands that confirm their monomeric nature. ias.ac.in
EPR and NMR Spectroscopy for Electronic and Molecular States (e.g., d¹ species)
Electron Paramagnetic Resonance (EPR) Spectroscopy is a vital technique for studying species with unpaired electrons, making it perfectly suited for the Molybdenum (V) ion, which has a d¹ electronic configuration. chemrxiv.org EPR spectra provide detailed information about the electronic environment of the paramagnetic center. Key parameters obtained from EPR include g-values and hyperfine coupling constants, which are essential for understanding the local and global electronic structure of Mo(V) compounds. chemrxiv.orgchemrxiv.org
The spectra for Mo(V) complexes typically show features arising from the interaction of the unpaired electron with the nuclear spins of ⁹⁵Mo and ⁹⁷Mo isotopes (I=5/2), which have a combined natural abundance of about 25%. nih.govnih.gov Analysis of the g-tensor and hyperfine splitting provides a fingerprint of the Mo(V) coordination environment. nih.govacs.org For instance, a study on a homoleptic Mo(V) alkoxide complex reported fitted g-values of 1.818, 1.903, and 1.936, with the rhombicity of the g-tensor confirming a symmetry-lowered structure. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , while typically used for diamagnetic compounds, can also be applied to paramagnetic species like Molybdenum (V) isopropoxide. The presence of the unpaired electron leads to broad signals and significant shifts in the NMR spectrum. acs.org Despite these challenges, NMR can provide valuable structural information. For example, ¹H NMR has been used to confirm the coordination of ligands to molybdenum in related complexes and to reveal the non-planar structure of the ligand upon complexation. ias.ac.in
| Spectroscopic Technique | Information Obtained | Relevance to Mo(V) Isopropoxide |
| EPR | g-values, hyperfine coupling constants | Confirms the d¹ configuration; provides a detailed picture of the electronic environment and coordination geometry of the paramagnetic Mo(V) center. chemrxiv.orgnih.gov |
| NMR | Chemical shifts, signal broadening | Provides structural information and confirms ligand coordination, despite the challenges of paramagnetism. ias.ac.inacs.org |
Advanced Characterization of Materials Synthesized from Molybdenum (V) Isopropoxide
Molybdenum (V) isopropoxide is a valuable precursor for creating a variety of advanced materials, including molybdenum oxides and sulfides. The physical and chemical properties of these materials are highly dependent on their crystal structure, phase, and morphology. Therefore, advanced characterization techniques are crucial for understanding and optimizing their synthesis.
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and phase composition of materials. sebhau.edu.ly When materials are synthesized from Molybdenum (V) isopropoxide, for example through a sol-gel process followed by calcination, XRD is used to identify the resulting molybdenum oxide phases (e.g., MoO₂, MoO₃). researchgate.net
The technique works by directing X-rays onto a sample and measuring the scattering pattern. Crystalline materials will diffract the X-rays at specific angles, producing a pattern of peaks. Each crystalline phase has a unique diffraction pattern, which acts as a fingerprint. By comparing the experimental pattern to reference databases (like the JCPDS data file), the specific phases present in the sample can be identified. researchgate.net For instance, XRD analysis can distinguish between the orthorhombic phase of MoO₃ and the monoclinic phase of MoO₂. researchgate.net
Furthermore, XRD data can be used to determine:
Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains.
Lattice Parameters: The precise positions of the peaks allow for the calculation of the unit cell dimensions.
Phase Purity: The absence of peaks from other phases indicates a pure sample.
Studies on molybdenum thin films and supported molybdenum oxide catalysts have demonstrated the utility of XRD in monitoring structural transformations and identifying the formation of different oxide phases upon thermal treatment. sebhau.edu.lyresearchgate.net
Electron Microscopy (TEM, SEM) for Morphology and Nanostructure
Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials at high resolution. azooptics.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about materials synthesized from Molybdenum (V) isopropoxide.
Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a sample's surface to produce an image. azooptics.com It is primarily used to investigate:
Surface Morphology: SEM provides detailed, three-dimensional-like images of the surface topography, revealing features like particle shape, size, and aggregation. youtube.com
Particle Size Distribution: By analyzing SEM images, the size distribution of nanoparticles or grains in the material can be determined.
Transmission Electron Microscopy (TEM) works by passing a beam of electrons through an ultra-thin sample. azooptics.com TEM offers significantly higher resolution than SEM and is used to study:
Internal Structure: It provides two-dimensional projections of the sample, revealing internal features, crystal structure, and defects. youtube.com
Nanoparticle Morphology: TEM is ideal for imaging individual nanoparticles, allowing for precise measurement of their size and shape. nih.gov
Crystallinity: High-resolution TEM (HRTEM) can visualize atomic lattices, providing direct evidence of the material's crystalline nature.
Together, SEM and TEM provide a comprehensive understanding of the physical form of the synthesized material, from the microscale down to the nanoscale, which is crucial for correlating the material's structure with its functional properties. fiveable.me
| Technique | Primary Information | Resolution | Key Applications for Derived Materials |
| SEM | Surface morphology, topography | ~1-20 nm | Imaging particle shape, size, and surface texture; assessing uniformity. youtube.comfiveable.me |
| TEM | Internal structure, crystallography | <0.1 nm | Visualizing nanoparticle size and distribution; identifying crystal lattice and defects. azooptics.comfiveable.me |
Surface Area and Porosity Analysis (e.g., BET, N2-physisorption)
The surface area and porosity of materials derived from Molybdenum (V) isopropoxide are critical parameters that significantly influence their performance, particularly in applications such as catalysis and sensing. Techniques like the Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules onto a solid surface, are employed to determine the specific surface area. Nitrogen (N2) physisorption is commonly used for this purpose, where the amount of nitrogen adsorbed at various partial pressures is measured at liquid nitrogen temperature (-196 °C).
From the nitrogen adsorption-desorption isotherms, not only the BET surface area but also the pore volume and pore size distribution can be determined. While specific BET surface area values for materials synthesized directly from Molybdenum (V) isopropoxide are not extensively detailed in the available literature, studies on molybdenum oxides prepared through other methods provide insight into the range of properties that can be expected. For instance, molybdenum oxide nanoparticles have been reported to exhibit surface areas that vary depending on the synthesis method, with values ranging from 0.43 m²/g to 4.85 m²/g. Furthermore, the incorporation of molybdenum into mesoporous structures like MCM-41 has been shown to result in materials with high specific surface areas, which can be tailored by adjusting the synthesis conditions. The development of porous architectures in molybdenum-based materials is a key area of research, as it enhances the accessibility of active sites and facilitates mass transport, which is beneficial for catalytic applications. The study of pore formation mechanisms is essential for designing materials with desired pore structures.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. In the context of materials derived from Molybdenum (V) isopropoxide, XPS is invaluable for confirming the presence of molybdenum and oxygen and, crucially, for identifying the oxidation state of the molybdenum atoms.
The Mo 3d core level spectrum is of particular interest. It consists of a doublet, Mo 3d5/2 and Mo 3d3/2, due to spin-orbit coupling. The binding energy of these peaks is highly sensitive to the oxidation state of the molybdenum. For instance, distinct binding energies are observed for Mo(IV), Mo(V), and Mo(VI) states. Research has shown that for molybdenum oxides, the Mo 3d5/2 peak for Mo(V) is typically observed at a binding energy of around 231.6 eV to 231.9 eV. mdpi.com In contrast, Mo(IV) as in MoO2 appears at a lower binding energy of approximately 229.5 eV, while Mo(VI) in MoO3 is found at a higher binding energy of about 233.1 eV. researchgate.net
The ability to deconvolute the Mo 3d spectrum allows for the quantification of the relative concentrations of different molybdenum oxidation states on the surface of the material. This is particularly important as the catalytic and electronic properties of molybdenum oxides are strongly dependent on the oxidation state of the molybdenum. For example, in thin films grown by atomic layer deposition (ALD), XPS can be used to monitor how the substrate temperature influences the resulting oxidation states of molybdenum in the deposited film. uio.no It has been noted that some molybdenum oxides, such as MoO3, can be reduced to lower oxidation states like Mo(V) under the X-ray beam during XPS analysis. mdpi.com
Below is a data table summarizing typical Mo 3d binding energies for various molybdenum oxidation states as reported in the literature.
| Oxidation State | Compound | Mo 3d5/2 Binding Energy (eV) | Mo 3d3/2 Binding Energy (eV) |
| Mo(IV) | MoO2 | ~229.5 | ~232.6 |
| Mo(V) | - | ~231.6 - 231.9 | ~234.7 - 235.0 |
| Mo(VI) | MoO3 | ~233.1 | ~236.2 |
Quartz Crystal Microbalance (QCM) for Growth Rate Monitoring
The Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing technique that can measure mass changes in the nanogram range. mdpi.com It is widely used for in-situ monitoring of thin film deposition processes, including Atomic Layer Deposition (ALD). researchgate.net In the context of depositing molybdenum-containing films from precursors like Molybdenum (V) isopropoxide, QCM provides real-time information on the growth rate and the self-limiting nature of the surface reactions.
The principle of QCM is based on the piezoelectric effect. A thin quartz crystal wafer oscillates at a specific resonance frequency when an alternating voltage is applied. As material deposits onto the crystal's surface, the total mass increases, leading to a decrease in the resonance frequency. This frequency change is directly proportional to the mass added, as described by the Sauerbrey equation for thin, rigid films. mdpi.com
Studies have utilized QCM to investigate the vapor deposition of molybdenum oxide from various precursors. For instance, when molybdenum isopropoxide was tested as a precursor for ALD, QCM studies were performed to monitor the growth. researchgate.net These studies revealed a linear growth rate of 0.01 Å/cycle, confirming the layer-by-layer deposition characteristic of ALD. chemrxiv.org In contrast, another precursor, bis(ethylbenzene) molybdenum, exhibited a higher growth rate of 0.08 Å/cycle under similar conditions. chemrxiv.org QCM is also instrumental in determining the ALD window, which is the temperature range where self-limiting growth occurs. For instance, in the ALD of molybdenum oxide films using MoOCl4 and H2O, in-situ QCM was used to investigate film growth in the temperature range of 115 to 180°C. researchgate.net
The data table below presents a comparison of growth rates for molybdenum oxide films from different precursors as monitored by QCM.
| Molybdenum Precursor | Co-reactant | Deposition Technique | Growth Rate (Å/cycle) |
| Molybdenum isopropoxide | Not specified | ALD | 0.01 |
| Bis(ethylbenzene) molybdenum | Water | ALD | 0.08 |
| MoOCl4 | Water | ALD | Not specified |
Computational and Theoretical Modeling
Computational and theoretical modeling play a pivotal role in complementing experimental studies by providing fundamental insights into the behavior of Molybdenum (V) isopropoxide and its derivatives at the atomic and molecular levels. These methods can elucidate reaction mechanisms, predict material properties, and guide the design of new materials and processes.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to study the reaction mechanisms of chemical processes, including the decomposition of precursor molecules and the growth of thin films. For molybdenum-based materials, DFT can provide valuable information on the thermal stability and decomposition pathways of precursors like Molybdenum (V) isopropoxide.
In the context of ALD, DFT can be used to model the surface reactions between the molybdenum precursor and the co-reactant on a substrate. These calculations can help to understand the self-limiting nature of the reactions, identify reaction intermediates, and predict the composition and structure of the resulting film. For instance, studies on the ALD of MoO3 from molybdenum hexacarbonyl and ozone have benefited from a deeper understanding of the reaction mechanism, which is essential for process optimization.
Modeling of Adsorption and Surface Interactions
The interaction of molybdenum species with surfaces is a critical aspect of many of its applications, from catalysis to environmental science. Computational modeling provides a means to understand the adsorption behavior and surface interactions of molybdenum complexes at a molecular level.
Surface complexation models are often used to describe the adsorption of ions from a solution onto a solid surface. These models can predict the extent of adsorption as a function of various parameters such as pH and ionic strength. For example, the constant capacitance model has been successfully used to describe the adsorption of molybdate (B1676688) on clay minerals. This model treats the surface as a capacitor and considers the formation of inner-sphere and outer-sphere surface complexes.
Another powerful approach is the use of in-situ spectroscopic techniques combined with surface complexation modeling. This combination can provide detailed information about the nature of the adsorbed species and their bonding with the surface. For instance, studies on the adsorption of molybdenum on amorphous aluminum and iron oxides have utilized Raman and Fourier transform infrared (FTIR) spectroscopy to identify the formation of both inner-sphere and outer-sphere surface complexes depending on the pH. These experimental findings can then be used to constrain the parameters in surface complexation models, leading to more accurate predictions of adsorption behavior.
While these studies focus on the adsorption of molybdate ions, the principles and modeling techniques are applicable to understanding the interaction of Molybdenum (V) isopropoxide and its hydrolysis products with various surfaces. Such models are essential for predicting the fate and transport of molybdenum in the environment and for designing efficient adsorbent materials.
Electronic Structure Calculations for Molybdenum (V) Complexes
Understanding the electronic structure of Molybdenum (V) complexes is fundamental to explaining their chemical reactivity, spectroscopic properties, and magnetic behavior. Electronic structure calculations, often performed using methods like Density Functional Theory (DFT), provide detailed information about the molecular orbitals, electron density distribution, and bonding within these complexes.
For Molybdenum (V) complexes, which typically have a d1 electron configuration, the electronic structure is of particular interest. Calculations can help to rationalize the observed electronic absorption spectra, which arise from electronic transitions between different d-orbitals. For instance, studies on axially distorted Molybdenum (V) complexes have used electronic absorption spectroscopy in conjunction with theoretical calculations to assign the observed absorption bands to specific one-electron promotions, such as dxy* → dxz, dyz. chemrxiv.org
Furthermore, electronic structure calculations are crucial for interpreting the results of other spectroscopic techniques like Electron Paramagnetic Resonance (EPR), which is a powerful tool for studying paramagnetic species like Mo(V). The g-tensors and hyperfine coupling constants obtained from EPR spectra are directly related to the electronic structure of the complex.
Q & A
Q. What are the established methods for synthesizing molybdenum (V) isopropoxide, and how can purity be ensured?
Molybdenum (V) isopropoxide is typically synthesized via alkoxide exchange reactions using molybdenum precursors (e.g., MoCl₅) and isopropanol under inert conditions. Purity is assessed through elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD). For example, inert-atmosphere techniques (e.g., Schlenk line or glovebox) prevent hydrolysis, while recrystallization in anhydrous solvents minimizes impurities . Experimental protocols should include rigorous solvent drying and stoichiometric control to avoid side reactions .
Q. Which spectroscopic and analytical techniques are essential for characterizing molybdenum (V) isopropoxide?
Key techniques include:
- Raman spectroscopy : Identifies Mo–O and Mo–C vibrational modes, critical for confirming coordination geometry .
- FTIR spectroscopy : Detects alkoxide ligand bonding and potential hydrolysis byproducts (e.g., Mo–OH peaks at ~3400 cm⁻¹) .
- XRD : Resolves crystal structure and polymorphism, particularly for comparing synthetic batches .
- Elemental analysis : Validates stoichiometry and detects trace impurities (e.g., residual chloride from precursors) .
Q. How does molybdenum (V) isopropoxide’s reactivity differ from other molybdenum alkoxides?
The +5 oxidation state in molybdenum (V) isopropoxide confers distinct redox behavior compared to Mo(IV) or Mo(VI) alkoxides. For instance, Mo(V) intermediates are prone to disproportionation in oxygen-rich environments, necessitating controlled atmospheres during catalytic studies. Comparative kinetic studies using cyclic voltammetry or UV-Vis spectroscopy can elucidate these differences .
Advanced Research Questions
Q. What experimental strategies mitigate inconsistencies in reported catalytic activities of molybdenum (V) isopropoxide?
Contradictions in catalytic data (e.g., oxidation rates) often arise from variations in precursor purity, solvent coordination effects, or reaction atmosphere. To address this:
- Standardize synthetic protocols (e.g., consistent drying methods for solvents and precursors) .
- Use in situ spectroscopic monitoring (e.g., Raman or EPR) to track active species formation during catalysis .
- Compare performance across controlled environments (e.g., anhydrous vs. humid conditions) to isolate degradation pathways .
Q. How can computational modeling enhance the understanding of molybdenum (V) isopropoxide’s electronic structure?
Density functional theory (DFT) calculations can predict ligand dissociation energies, redox potentials, and orbital configurations. For example, modeling Mo–O bond lengths and angles helps interpret XRD data, while charge distribution maps explain ligand-exchange kinetics. Coupling DFT with experimental EXAFS/XANES validates proposed intermediate structures .
Q. What are the challenges in studying molybdenum (V) isopropoxide’s stability under reactive atmospheres, and how can they be resolved?
Mo(V) isopropoxide degrades in humid or oxygenated environments, forming oxo/hydroxy byproducts. Advanced approaches include:
- Controlled humidity chambers : Quantify hydrolysis rates via mass loss or gas chromatography (GC) .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with ligand substitution patterns (e.g., bulkier ligands enhance moisture resistance) .
- Surface passivation : Coatings (e.g., silanes) or encapsulation in hydrophobic matrices can prolong stability for catalytic applications .
Q. How do ligand modifications (e.g., branched vs. linear alkoxides) influence molybdenum (V) isopropoxide’s catalytic selectivity?
Steric and electronic effects from ligands dictate substrate accessibility and transition-state stabilization. For instance:
- Branched alkoxides (e.g., tert-butoxide) reduce catalytic activity but improve selectivity in asymmetric epoxidation .
- Electron-withdrawing ligands (e.g., trifluoroalkoxides) increase Lewis acidity, enhancing oxidation rates but risking over-oxidation. Systematic studies using kinetic isotope effects (KIE) or Hammett plots can quantify these relationships .
Methodological Considerations
Q. How should researchers design experiments to distinguish between homogeneous and heterogeneous catalysis mechanisms involving molybdenum (V) isopropoxide?
- Mercury poisoning tests : Addition of Hg(0) deactivates heterogeneous catalysts by amalgamation, leaving homogeneous activity unaffected .
- Dynamic light scattering (DLS) : Detects nanoparticle formation during reactions, indicating heterogeneous pathways .
- Ligand substitution studies : Homogeneous catalysts retain activity with ligand modifications, whereas heterogeneous systems show insensitivity .
Q. What statistical approaches are recommended for analyzing conflicting data on molybdenum (V) isopropoxide’s reaction kinetics?
- Multivariate regression : Identifies dominant variables (e.g., temperature, precursor concentration) affecting rate constants .
- Error propagation analysis : Quantifies uncertainty in kinetic models due to instrumental or synthetic variability .
- Bayesian inference : Updates mechanistic hypotheses as new data emerge, reducing bias from initial assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
